molecular formula C9H7F2NO B158810 4-Ethoxy-2,3-difluorobenzonitrile CAS No. 126162-96-7

4-Ethoxy-2,3-difluorobenzonitrile

Cat. No. B158810
M. Wt: 183.15 g/mol
InChI Key: NVCHMZSUFSRXTF-UHFFFAOYSA-N
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Description

“4-Ethoxy-2,3-difluorobenzonitrile” is a chemical compound with the molecular formula C9H7F2NO . It has a molecular weight of 183.16 . The major abundance of this compound is benzoic acid-4-ethoxyethyl ester (43.39%) and farnesol acetate (18.42%) .


Synthesis Analysis

The synthesis of “4-Ethoxy-2,3-difluorobenzonitrile” involves several steps. The compound has a boiling point of 256.2°C at 760 mmHg and a melting point of 45°C . It is typically stored in a dry room at ambient temperature .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-2,3-difluorobenzonitrile” is 1S/C9H7F2NO/c1-2-13-7-4-3-6 (5-12)8 (10)9 (7)11/h3-4H,2H2,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

“4-Ethoxy-2,3-difluorobenzonitrile” is a solid at room temperature . It has a molecular weight of 183.16 .

Scientific Research Applications

Polymer Synthesis and Applications

The synthesis and characterization of multicyclic poly(benzonitrile ether)s, using isomeric difluorobenzonitriles including 2,4-difluorobenzonitrile, have demonstrated the production of completely soluble polyethers. These materials were found to have significant applications in creating high-performance polymers due to their thermal stability and potential for forming tree-shaped and cyclic polyethers as the main products. This research indicates the role of difluorobenzonitriles in developing advanced polymer materials with unique properties (Kricheldorf et al., 2005).

Liquid Crystal Intermediate Synthesis

In the realm of liquid crystal technology, 4-ethoxy-2,3-difluoroacetophenone, a derivative of 4-Ethoxy-2,3-difluorobenzonitrile, was synthesized with a high purity level. This compound serves as a liquid crystal intermediate, which is crucial in the manufacturing of liquid crystal displays (LCDs). The synthesis process optimized conditions such as reaction temperature and solvent choice, highlighting the compound's significance in enhancing the performance and quality of liquid crystal products (Tong Bin, 2013).

Organic Synthesis Building Block

The versatility of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related trifluoromethyl-containing building block, showcases the broader family of ethoxy-difluorobenzonitriles' utility in synthesizing complex organic molecules. This compound has been applied in crafting a variety of trifluoromethyl-substituted heteroarenes, demonstrating its potential as a precursor in pharmaceutical and agrochemical synthesis. A notable application includes a short synthesis approach towards Celebrex® (celecoxib), a well-known anti-inflammatory drug, emphasizing the critical role of such compounds in medicinal chemistry (Sommer et al., 2017).

Safety And Hazards

The safety information for “4-Ethoxy-2,3-difluorobenzonitrile” indicates that it should be handled with care. The compound has a GHS07 pictogram, and the hazard statements include H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-ethoxy-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCHMZSUFSRXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560987
Record name 4-Ethoxy-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzonitrile

CAS RN

126162-96-7
Record name 4-Ethoxy-2,3-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126162-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.12 mol of hydroxylamine-O-sulfonic acid and 50 ml of water is added to a mixture of 0.1 mol of 4-ethoxy-2,3-difluorobenzaldehyde and 100 ml of water at 30° C. and the mixture is stirred for 1 hour. After heating at 65° C. for 2 hours and customary working up, the nitrile is obtained as a colourless solid, mp. 45° C.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Ethoxy-2,3-difluorobenzaldehyde (obtainable according to Example 7) is reacted with hydroxylamine -O-sulfonic acid according to J. Streith and C. Fizet, Helv. Chim. Acta 59, 2796 (1976), m.p.: 45° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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